
Hexadeca-4,6,11-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-4,6,11-trien-1-ol is a polyunsaturated alcohol with a unique structure characterized by three conjugated double bonds and a hydroxyl group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexadeca-4,6,11-trien-1-ol typically involves multiple steps to ensure the correct formation of the conjugated double bonds and the terminal hydroxyl group. One common method involves the use of Sonogashira coupling, followed by stereoselective hydrogenation and Wittig reaction. For instance, the stereoselective formation of conjugated double bonds can be achieved using Sonogashira coupling with (E)-5-bromopent-4-en-1-ol, followed by hydrogenation of the enyne and formation of the double bond via Wittig reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of commercially available starting materials and efficient catalytic processes are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadeca-4,6,11-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of hexadeca-4,6,11-trienal or hexadeca-4,6,11-trienoic acid.
Reduction: Formation of hexadecan-1-ol.
Substitution: Formation of hexadeca-4,6,11-trien-1-chloride.
Applications De Recherche Scientifique
Hexadeca-4,6,11-trien-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological signaling pathways.
Industry: Used in the production of pheromones and other bioactive compounds.
Mécanisme D'action
The mechanism of action of Hexadeca-4,6,11-trien-1-ol involves its interaction with specific molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions, potentially affecting cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Hexadeca-4,6,10-trien-1-ol: Another polyunsaturated alcohol with similar structural features but different double bond positions.
Hexadeca-4,6,11-trienal: An aldehyde derivative with similar conjugated double bonds.
Uniqueness: Hexadeca-4,6,11-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
123314-20-5 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
hexadeca-4,6,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-13,17H,2-4,7-9,14-16H2,1H3 |
Clé InChI |
FVWUQNJBUJLAGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCC=CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


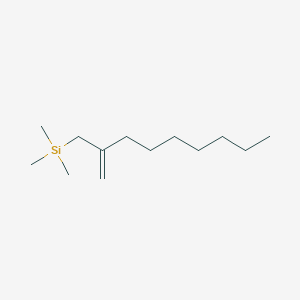
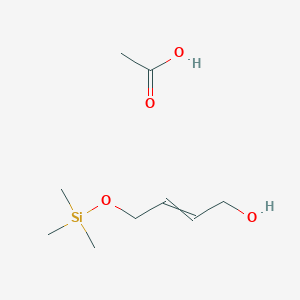

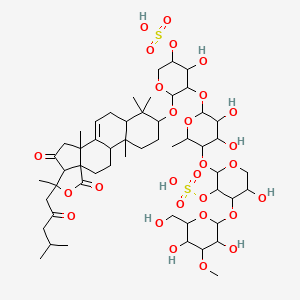

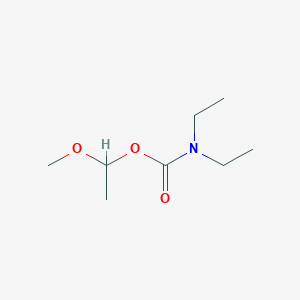

![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
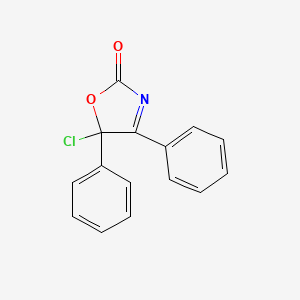
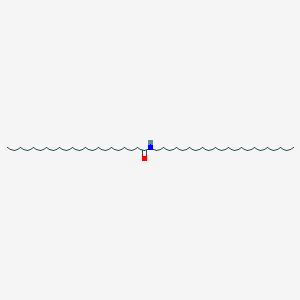


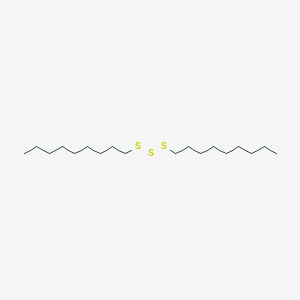
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
